

J014: A Technical Guide to a Novel cGAS Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and characterization of **J014**, a potent and specific small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS). **J014** was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. It competitively inhibits cGAS by occupying the ATP and GTP binding site, thereby blocking the synthesis of the second messenger cGAMP and downstream inflammatory signaling. This guide details the discovery methodology, experimental protocols, quantitative inhibitory data, and the signaling pathway context for **J014**, positioning it as a critical tool for research in autoimmune diseases and other cGAS-dependent inflammatory conditions.

Discovery and History

J014 was discovered as part of a research initiative to identify small-molecule inhibitors of human cGAS, a key sensor of cytosolic DNA that plays a central role in the innate immune response. The discovery was first reported by Lama, L. et al. in their 2019 Nature Communications publication, "Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression". The research team employed a high-throughput screening (HTS) campaign to assess a large compound library for inhibitory activity against human cGAS.



The initial screening identified several hit compounds, which were then subjected to rigorous validation and optimization. This process led to the development of **J014**, a molecule with improved potency and specificity for human cGAS. The discovery of **J014** and its analogs represents a significant advancement in the development of therapeutic agents targeting the cGAS-STING pathway, which is implicated in a variety of autoimmune and inflammatory diseases.

Quantitative Data Summary

The inhibitory activity of **J014** and its precursors was quantified using a RapidFire mass spectrometry (RF-MS) assay to determine their half-maximal inhibitory concentrations (IC50). The data presented below summarizes the potency of these compounds against both human and mouse cGAS.

Compound	Human cGAS IC50 (μM)	Mouse cGAS IC50 (μM)
J001	Not Reported	> 25
G001	Not Reported	> 25
J014	0.1	60.0

Experimental Protocols High-Throughput Screening (HTS)

The discovery of the initial chemical scaffolds for cGAS inhibitors was accomplished through a large-scale high-throughput screening campaign.

Methodology:

- Assay Principle: An ATP-coupled luminescence-based assay was used to measure the
 enzymatic activity of human cGAS. The depletion of ATP during the cGAMP synthesis
 reaction results in a decrease in luminescence, which is proportional to cGAS activity.
- Reaction Conditions: 100 nM of purified human cGAS was incubated with 25 nM of 100-bp dsDNA, 100 μ M ATP, and 100 μ M GTP.



- Compound Screening: A library of 281,348 compounds was screened at a concentration of 12.5 µM.
- Hit Identification: Compounds that produced a normalized percentage of inhibition (NPI) of ≥40% were considered primary hits.
- Confirmation and Triage: Hits were confirmed through dose-response assays, and filtered for pan-assay interference compounds (PAINS) and DNA intercalators to eliminate false positives.

IC50 Determination by RapidFire Mass Spectrometry (RF-MS)

The potency of the confirmed hits and their optimized analogs, including **J014**, was determined using a more direct and quantitative RF-MS assay.

Methodology:

- Enzyme Reaction: Recombinant human or mouse cGAS was incubated with dsDNA, ATP, and GTP in the presence of varying concentrations of the inhibitor compounds.
- Sample Analysis: The reaction mixture was analyzed by a RapidFire high-throughput mass spectrometry system to directly measure the amount of cGAMP produced.
- IC50 Calculation: The concentration of the inhibitor that resulted in a 50% reduction in cGAMP production was determined as the IC50 value. The dose-response curves were generated from ten consecutive half-dilution points of the compounds, ranging from 25 μM to 50 nM.

Protein Expression, Purification, and Co-crystallization

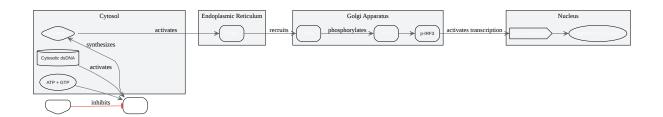
To elucidate the mechanism of inhibition, the structural basis of the interaction between **J014** and human cGAS was investigated through X-ray crystallography.

Methodology:



- Protein Expression and Purification: Human cGAS (amino acids 155-522) was expressed in
 E. coli and purified using a series of chromatography steps, including Ni-NTA affinity, ion
 exchange, and size-exclusion chromatography.
- Co-crystallization: The purified human cGAS was incubated with a double-stranded DNA oligo and the inhibitor J014.
- Crystal Growth: Crystals were grown using the hanging drop vapor diffusion method at 20°C.
 The reservoir solution contained 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 8000.
- Structure Determination: X-ray diffraction data was collected from the crystals, and the structure was solved to reveal that **J014** binds to the ATP- and GTP-binding active site of human cGAS.

Visualizations cGAS-STING Signaling Pathway and **J014** Inhibition

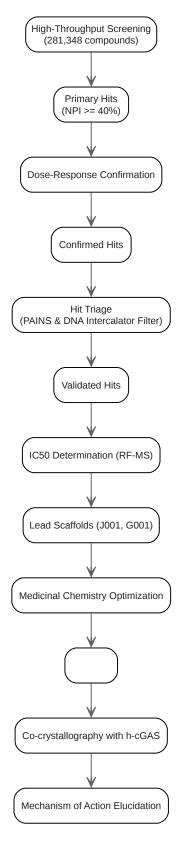


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Caption: The cGAS-STING pathway is inhibited by **J014** at the cGAS enzymatic step.



Experimental Workflow for J014 Discovery



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